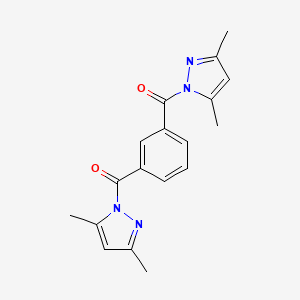![molecular formula C26H26FN3O2 B6055236 N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide, commonly referred to as FPPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPPP belongs to a class of compounds known as piperidinecarboxamides and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of FPPP is not fully understood, but it is believed to act on the opioid and dopamine receptors in the brain. FPPP has been shown to exhibit both agonist and antagonist effects on these receptors, which may contribute to its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
FPPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as exhibit anti-cancer properties. Additionally, FPPP has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FPPP is its ability to exhibit both agonist and antagonist effects on the opioid and dopamine receptors. This makes it a useful tool for studying the mechanisms of these receptors in the brain. However, one limitation of FPPP is its potential for toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of FPPP. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, FPPP may have potential as a novel analgesic or anti-inflammatory agent. Further research is needed to fully understand the potential therapeutic applications of FPPP.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 4'-fluoro-3-biphenylcarboxylic acid with 3-(2-pyridinyl)propanoyl chloride in the presence of triethylamine. The resulting product is then treated with piperidine to yield FPPP.
Aplicaciones Científicas De Investigación
FPPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. Additionally, FPPP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(3-pyridin-2-ylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O2/c27-22-11-9-19(10-12-22)20-5-3-8-24(17-20)29-26(32)21-6-4-16-30(18-21)25(31)14-13-23-7-1-2-15-28-23/h1-3,5,7-12,15,17,21H,4,6,13-14,16,18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNZBJQUURRMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)
![1-(6-chloro-3-pyridazinyl)-4-(2-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055175.png)
![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)


![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)

